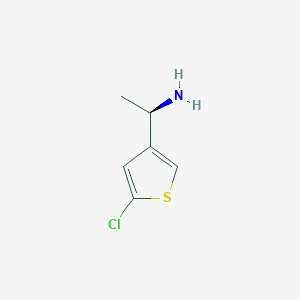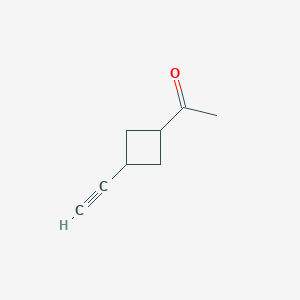![molecular formula C6H4N2O4 B11743725 3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione](/img/structure/B11743725.png)
3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes both furan and pyrimidine moieties. The presence of multiple functional groups within this structure allows for diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of a furan derivative with a pyrimidine precursor in the presence of a strong acid like trifluoroacetic acid can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the synthetic route to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to enhance the scalability of the production process .
化学反应分析
Types of Reactions
3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can lead to a variety of functionalized derivatives .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of antiviral research.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione involves its interaction with specific molecular targets. For instance, in antiviral research, it has been shown to inhibit the activity of reverse transcriptase enzymes by binding to their active sites. This binding prevents the enzyme from catalyzing the reverse transcription process, thereby inhibiting viral replication .
相似化合物的比较
Similar Compounds
2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine: Used as a reagent in the synthesis of substituted pyrimidinediamines for cancer treatment.
3,4-Dihydro-2(1H)-pyridones: Structurally similar compounds synthesized via multi-component reactions.
Uniqueness
3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione is unique due to its specific fused ring structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific research applications.
属性
分子式 |
C6H4N2O4 |
|---|---|
分子量 |
168.11 g/mol |
IUPAC 名称 |
3,4-dihydro-1H-furo[3,4-d]pyrimidine-2,5,7-trione |
InChI |
InChI=1S/C6H4N2O4/c9-4-2-1-7-6(11)8-3(2)5(10)12-4/h1H2,(H2,7,8,11) |
InChI 键 |
HEMYFTMKAVMYIG-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C(=O)OC2=O)NC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![L-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B11743653.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11743654.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743661.png)

![4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11743666.png)

![3-[(furan-2-ylmethyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11743678.png)
![[(1-cyclopentyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11743686.png)
![1,3-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11743694.png)
![N-[(2,3-difluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11743701.png)
![1-(butan-2-yl)-N-[(furan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11743703.png)
amine](/img/structure/B11743707.png)

